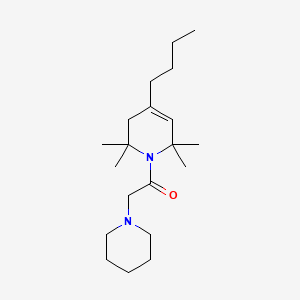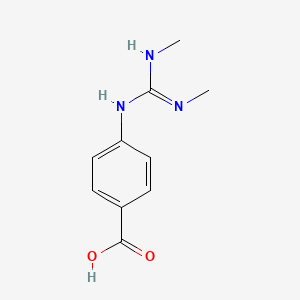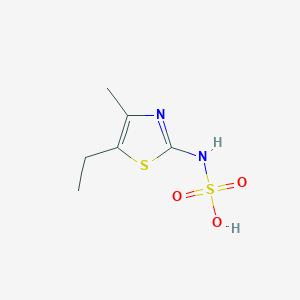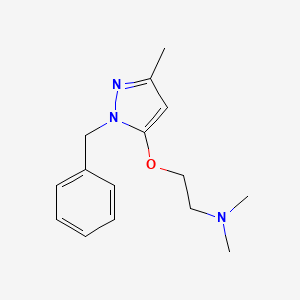
Pyrazole, 1-benzyl-5-(2-(dimethylamino)ethoxy)-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazole, 1-benzyl-5-(2-(dimethylamino)ethoxy)-3-methyl- is a heterocyclic compound that features a pyrazole ring substituted with a benzyl group, a dimethylaminoethoxy group, and a methyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazole, 1-benzyl-5-(2-(dimethylamino)ethoxy)-3-methyl- typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved by the cyclization of hydrazine derivatives with 1,3-diketones or β-keto esters.
Substitution Reactions: The introduction of the benzyl group, dimethylaminoethoxy group, and methyl group can be carried out through various substitution reactions. For example, the benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Reaction Conditions: These reactions are often carried out under reflux conditions in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Types of Reactions:
Oxidation: Pyrazole derivatives can undergo oxidation reactions to form pyrazole N-oxides.
Reduction: Reduction reactions can be used to modify the substituents on the pyrazole ring.
Substitution: Various electrophilic and nucleophilic substitution reactions can be performed on the pyrazole ring and its substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Pyrazole N-oxides.
Reduction: Reduced pyrazole derivatives with modified substituents.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Chemistry:
Catalysis: Pyrazole derivatives are used as ligands in coordination chemistry and catalysis.
Materials Science: These compounds are explored for their potential use in organic electronics and as building blocks for advanced materials.
Biology and Medicine:
Antimicrobial Agents: Pyrazole derivatives have shown promising antimicrobial activity against various pathogens.
Anticancer Agents: Some pyrazole compounds exhibit anticancer properties and are being investigated for their potential use in cancer therapy.
Anti-inflammatory Agents: Pyrazole derivatives are also studied for their anti-inflammatory effects.
Industry:
Pharmaceuticals: Pyrazole compounds are used as intermediates in the synthesis of various pharmaceutical drugs.
Agrochemicals: These compounds are explored for their potential use as pesticides and herbicides.
作用機序
The mechanism of action of Pyrazole, 1-benzyl-5-(2-(dimethylamino)ethoxy)-3-methyl- depends on its specific biological activity. For example, as an antimicrobial agent, it may inhibit the growth of bacteria by targeting specific enzymes or cellular processes. As an anticancer agent, it may induce apoptosis or inhibit cell proliferation by interacting with molecular targets such as kinases or DNA.
類似化合物との比較
Pyrazofurin: An antiviral and antitumor agent.
Encorafenib: A kinase inhibitor used in cancer therapy.
Celecoxib: A nonsteroidal anti-inflammatory drug.
Crizotinib: A kinase inhibitor used in cancer treatment.
Lonazolac: An anti-inflammatory drug.
Uniqueness: Pyrazole, 1-benzyl-5-(2-(dimethylamino)ethoxy)-3-methyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties
特性
CAS番号 |
5372-15-6 |
|---|---|
分子式 |
C15H21N3O |
分子量 |
259.35 g/mol |
IUPAC名 |
2-(2-benzyl-5-methylpyrazol-3-yl)oxy-N,N-dimethylethanamine |
InChI |
InChI=1S/C15H21N3O/c1-13-11-15(19-10-9-17(2)3)18(16-13)12-14-7-5-4-6-8-14/h4-8,11H,9-10,12H2,1-3H3 |
InChIキー |
ROWFYAJOERBGDW-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=C1)OCCN(C)C)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)methoxy]benzoic acid](/img/structure/B13797725.png)

![Dodecahydro-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran-3-ethanol](/img/structure/B13797727.png)
![Trimethylsilyl 8-methoxy-4-[(trimethylsilyl)oxy]-2-quinolinecarboxylate](/img/structure/B13797735.png)
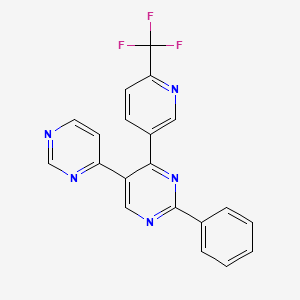

![7-Azabicyclo[2.2.1]heptane-1-carboxylicacid,2-oxo-,methylester,(1R,4S)-(9CI)](/img/structure/B13797758.png)


